Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Chiral synthesis Enantiomeric purity Medicinal chemistry

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8; IUPAC: benzyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate; molecular formula C14H20N2O2; MW 248.32 g/mol) is an enantiomerically pure, orthogonally protected 3-aminopyrrolidine derivative bearing an N-ethyl carbamate modification on the exocyclic amine and a Cbz (benzyloxycarbonyl) protecting group on the nitrogen. The compound contains one defined stereocenter with (R)-configuration at the 3-position of the pyrrolidine ring.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1354001-87-8
Cat. No. B3235296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
CAS1354001-87-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1
InChIKeyUSBGEPBAMFJQED-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8): Procurement-Relevant Baseline for Chiral Pyrrolidine Building Blocks


Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8; IUPAC: benzyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate; molecular formula C14H20N2O2; MW 248.32 g/mol) is an enantiomerically pure, orthogonally protected 3-aminopyrrolidine derivative bearing an N-ethyl carbamate modification on the exocyclic amine and a Cbz (benzyloxycarbonyl) protecting group on the nitrogen . The compound contains one defined stereocenter with (R)-configuration at the 3-position of the pyrrolidine ring . Commercial sourcing data indicate standard purity specifications of 95–98% from vendors offering this compound as a chiral intermediate for medicinal chemistry applications .

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester: Why In-Class Analogs Cannot Be Substituted Without Verification


Due to the extreme paucity of published peer-reviewed quantitative data for this compound class, any direct, high-strength comparative evidence is currently unavailable in the open scientific literature following exclusion of specified vendor sources. The differentiation of Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester from its closest structural analogs rests fundamentally on two orthogonal design parameters—stereochemical configuration (R vs. S) and N-alkyl substitution pattern (ethyl vs. isopropyl vs. hydrogen)—that are well-established in medicinal chemistry to produce divergent pharmacological outcomes when incorporated into final bioactive molecules [1][2]. Importantly, no published head-to-head studies exist comparing the biological or physicochemical properties of this specific compound against its S-enantiomer (CAS 1353982-28-1), its N-isopropyl analog (CAS 1354011-23-6), or its des-ethyl analog (CAS 879275-77-1). Procurement decisions therefore require a case-by-case assessment of synthetic compatibility and downstream target requirements rather than reliance on generic interchangeability assumptions .

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester: Procurement-Relevant Quantitative Differentiation Evidence


Chiral Configuration Differentiation: (R)-Enantiomer vs. (S)-Enantiomer in Stereoselective Synthesis Applications

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8) bears a defined (R)-stereocenter at the pyrrolidine 3-position, confirmed by IUPAC nomenclature (benzyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate) and the [C@@H] stereodescriptor in its canonical SMILES representation . The corresponding (S)-enantiomer (CAS 1353982-28-1) is commercially available as a distinct product entity . Published research on structurally related chiral 3-aminopyrrolidines demonstrates that stereochemical configuration at this position produces measurable differences in biological activity outcomes. In a study assessing anti-Parkinsonian, antipsychotic, and anticonvulsant properties of benzyl-substituted chiral 3-aminopyrrolidines, the most striking differences in biological activity in mice were observed between enantiomeric pairs [1]. Additionally, a practical synthesis of chiral N,N′-disubstituted 3-aminopyrrolidines from N-protected (S)-asparagine proceeded with minimal racemization (≤5%), underscoring the importance of maintaining enantiomeric integrity during synthetic derivatization [2].

Chiral synthesis Enantiomeric purity Medicinal chemistry Stereoselectivity

N-Alkyl Substitution Pattern Comparison: N-Ethyl vs. N-Isopropyl vs. N-H Carbamate Derivatives

The N-ethyl substituent on Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8; MW 248.32 g/mol; molecular formula C14H20N2O2) distinguishes it from the N-isopropyl analog (CAS 1354011-23-6; MW 262.35 g/mol; C15H22N2O2) and the des-ethyl (R)-3-N-Cbz-aminopyrrolidine analog (CAS 879275-77-1; MW 220.27 g/mol; C12H16N2O2) . This ethyl substitution enhances lipophilicity relative to the N-H analog, as noted in supplier technical descriptions indicating that the N-ethyl substituent contributes to increased lipophilicity which may influence biological membrane permeability and target engagement . In the broader context of pyrrolidine-based medicinal chemistry, N-alkyl substitution pattern is a critical determinant of physicochemical properties. Research on N-alkyl pyrrolidine derivatives demonstrates that the alkyl group size influences reactivity in ring-opening reactions with chloroformates—N-methyl and N-ethyl pyrrolidine derivatives undergo selective ring-opening to yield 4-chlorobutyl carbamates, with the reaction pathway dependent on the specific N-alkyl substituent present [1].

Lipophilicity Physicochemical properties Structure-activity relationship Medicinal chemistry optimization

Synthetic Utility and Orthogonal Protection Strategy Comparison: Cbz/Ethyl Carbamate vs. Boc-Protected Analogs

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester features orthogonal protection at the pyrrolidine nitrogen (Cbz group, cleavable by hydrogenolysis) and the exocyclic amine (ethyl carbamate group, stable to hydrogenolysis), enabling sequential deprotection strategies for stepwise molecular elaboration . This contrasts with Boc-protected 3-aminopyrrolidine analogs (e.g., (R)-3-(Boc-amino)pyrrolidine, CAS 122536-77-0) where both protecting groups are acid-labile, limiting orthogonal manipulation options . The synthetic utility of this protection pattern is supported by its structural relationship to patented heterocyclic carbamate intermediates. Japanese Patent JPH05286928 (Bayer AG) specifically claims heterocyclically substituted carbamates of general formula containing pyrrolidine-carbamate moieties as intermediates for preparing biologically active peptides and their analogs [1]. The patent teaches that such compounds are prepared from protected pyrrolidine precursors via chelate-controlled stereoselective reactions, underscoring the value of defined stereochemistry in this compound class for downstream pharmaceutical synthesis applications [1].

Orthogonal protection Solid-phase synthesis Peptidomimetics Synthetic intermediate

Commercial Availability and Purity Specification: Benchmarking Against In-Class Analogs

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354001-87-8) is commercially available from multiple suppliers with standardized purity specifications of 95–98% . This availability profile compares favorably to certain in-class analogs: the N-isopropyl (S)-enantiomer (CAS 1354004-05-9) commands a significantly higher market price (approximately £755 per gram from Fluorochem, or $882 per gram from Chemenu at 97% purity), indicating greater synthetic complexity or lower production scale [1]. The N-isopropyl (R)-enantiomer (CAS 1354011-23-6) and the des-ethyl (R)-analog (CAS 879275-77-1) are also commercially available but with variable stock status across vendors . Some suppliers list Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester as discontinued (CymitQuimica), while others maintain active stock (Fluorochem, AKSci, Leyan), indicating that procurement requires verification of current supply status with individual vendors .

Procurement Purity specification Supply chain Quality control

Pharmacological Relevance: Pyrrolidine Carbamate Scaffold in CNS and GPCR-Targeted Drug Discovery

While direct biological data for Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester itself are absent from the peer-reviewed literature, the pyrrolidine-carbamate scaffold to which it belongs has established relevance in medicinal chemistry for central nervous system (CNS) and G protein-coupled receptor (GPCR) targeting applications. Structurally related ethyl-pyrrolidin-3-yl-carbamic acid benzyl ester derivatives have demonstrated potential as modulators of GPCRs, which are key targets for many therapeutic areas [1]. The pyrrolidine scaffold's conformational rigidity contributes to binding affinity advantages in receptor engagement [1]. In the CNS domain, 3-aminopyrrolidine derivatives are specifically claimed in patent literature as monoamine reuptake inhibitors, with US Patent 10000450B2 describing N,N-substituted 3-aminopyrrolidine compounds useful as monoamine reuptake inhibitors for potential CNS therapeutic applications [2]. Additionally, R-1-Boc-3-aminopyrrolidine—a related chiral 3-aminopyrrolidine intermediate—has documented applications spanning CNS drugs, antivirals, and other therapeutic areas, demonstrating the broader utility of this structural class [3].

GPCR modulation CNS drug discovery Neurotransmitter systems Chiral scaffold

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester: Evidence-Based Application Scenarios for Scientific Procurement


Stereoselective Synthesis of GPCR-Targeting Compounds Requiring Defined (R)-Configuration

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is optimally deployed in medicinal chemistry programs synthesizing GPCR-targeting compounds where the (R)-stereochemical configuration at the pyrrolidine 3-position is required for target engagement. The documented class-level evidence demonstrating GPCR modulation potential for related pyrrolidine-carbamate derivatives, combined with established literature showing enantiomer-dependent biological activity differences in 3-aminopyrrolidine compounds, supports procurement of this specific (R)-enantiomer when stereochemical fidelity is critical to the synthetic pathway [1][2].

Sequential Deprotection Strategies for Stepwise Molecular Elaboration

This compound is specifically suited for synthetic routes requiring orthogonal deprotection of the pyrrolidine ring nitrogen and exocyclic amine. The Cbz group (cleavable via hydrogenolysis with Pd/C) can be removed independently of the ethyl carbamate moiety, enabling sequential amine liberation and functionalization. This orthogonal protection scheme offers distinct synthetic advantages over Boc-protected 3-aminopyrrolidine analogs where both protecting groups are acid-labile . The compound aligns with patented methodologies for preparing heterocyclically substituted carbamates as intermediates for biologically active peptides [3].

CNS Drug Discovery Programs Utilizing Chiral 3-Aminopyrrolidine Scaffolds

Research groups developing monoamine reuptake inhibitors or other CNS-targeted therapeutics should consider Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester as a chiral building block. The 3-aminopyrrolidine scaffold is explicitly claimed in patent literature for monoamine reuptake inhibition applications, and related chiral 3-aminopyrrolidine intermediates have documented utility in CNS drug development [4][5]. The (R)-configuration and N-ethyl substitution pattern provide a specific structural entry point for CNS-targeted compound libraries requiring defined stereochemistry.

Cost-Effective Chiral Building Block for Medicinal Chemistry Scale-Up

For programs transitioning from discovery to scale-up, Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester offers a more economically accessible option compared to bulkier N-alkyl analogs such as the N-isopropyl (S)-enantiomer (CAS 1354004-05-9), which commands premium pricing of approximately £755–$882 per gram [6]. The ethyl-substituted (R)-enantiomer maintains defined stereochemistry and orthogonal protection while providing a cost profile suitable for multi-gram synthesis campaigns in medicinal chemistry settings.

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